molecular formula C7H11N3O2 B12120908 2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide

2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide

Cat. No.: B12120908
M. Wt: 169.18 g/mol
InChI Key: CKAODUMYTXFBTI-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. Oxadiazoles are known for their diverse biological activities and are frequently encountered in active pharmaceutical ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods

Industrial production methods for oxadiazoles typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or toluene .

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other heterocyclic compounds.

Scientific Research Applications

2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to bind to various biological targets. This interaction can inhibit enzymes, modulate receptor activity, and interfere with cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide include other oxadiazole derivatives such as:

  • 1,2,4-oxadiazole
  • 1,3,4-oxadiazole
  • 1,2,3-oxadiazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable molecule in the field of chemistry and medicine .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide

InChI

InChI=1S/C7H11N3O2/c1-4(2)7(11)8-6-5(3)9-12-10-6/h4H,1-3H3,(H,8,10,11)

InChI Key

CKAODUMYTXFBTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C(C)C

Origin of Product

United States

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